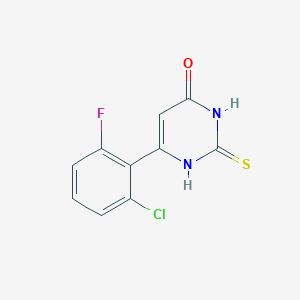

6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS No.: 2023696-75-3

Cat. No.: VC3205777

Molecular Formula: C10H6ClFN2OS

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2023696-75-3 |

|---|---|

| Molecular Formula | C10H6ClFN2OS |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | 6-(2-chloro-6-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C10H6ClFN2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) |

| Standard InChI Key | MEHOZTNWFYLNMO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=S)N2)F |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=S)N2)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound features a distinctive heterocyclic structure comprised of a pyrimidinone ring system bearing several key functional groups:

-

A pyrimidine ring system with a dihydro nature

-

A thioxo (C=S) group at position 2

-

A carbonyl (C=O) group at position 4

-

A 2-chloro-6-fluorophenyl substituent at position 6

This structural arrangement creates specific electronic and spatial characteristics that likely influence the compound's chemical behavior and potential biological activity. The dihydropyrimidine core structure appears in numerous biologically active compounds and natural products, highlighting its importance in medicinal chemistry.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:

| Property | Value |

|---|---|

| CAS Number | 2023696-75-3 |

| Molecular Formula | C10H6ClFN2OS |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | 6-(2-chloro-6-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C10H6ClFN2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) |

| Standard InChIKey | MEHOZTNWFYLNMO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=S)N2)F |

| PubChem Compound ID | 121205556 |

Based on the structural features and comparison with similar compounds, 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one likely exhibits limited water solubility and potentially significant lipophilicity due to the presence of both chlorine and fluorine atoms. The compound contains hydrogen bond donors (NH groups) and acceptors (C=O, C=S), which would influence its interaction with biological targets.

Synthesis Methods

Proposed Synthesis Based on Related Compounds

Drawing from synthesis methods described for related compounds, a plausible synthetic pathway for 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one might involve:

-

A Biginelli-type reaction using:

-

2-chloro-6-fluorobenzaldehyde

-

A suitable β-ketoester or β-diketone

-

Thiourea

-

This approach aligns with the synthesis of similar compounds described in the literature. For instance, the preparation of structurally related dihydropyrimidinones involves refluxing an aldehyde, ethyl acetoacetate, and thiourea in absolute ethanol containing hydrochloric acid, followed by cooling, filtration, and recrystallization .

An alternative method described for similar compounds involves heating the reactants in glacial acetic acid at elevated temperatures (110°C for 1 hour, then 140°C for 45 minutes) . This procedure might also be adaptable for the synthesis of 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with appropriate modifications.

Related Compounds and Comparative Analysis

Structurally Similar Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282): This compound shares the 2-fluorophenyl substitution pattern and the 2-thioxo moiety with the target compound but contains additional substituents .

-

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: This compound has the same core structure as the target compound but with a 2-thienyl group at position 6 instead of the 2-chloro-6-fluorophenyl group .

-

Various dihydropyrimidinones described in the literature, including isopropyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which features a 2-chlorophenyl substituent .

Comparative Properties and Applications

A comparative analysis of these related compounds suggests potential properties of 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:

-

The presence of both chloro and fluoro substituents likely results in increased lipophilicity compared to compounds with only one halogen substituent, potentially affecting membrane permeability and distribution in biological systems.

-

The absence of an ester group at position 5 distinguishes the target compound from many Biginelli products like LaSOM 282, potentially affecting its hydrogen-bonding capabilities and biological interactions.

-

The specific arrangement of the halogens on the phenyl ring may create a unique electronic environment that could confer distinctive binding properties to biological targets.

Research Applications and Future Directions

Current Research Status

The relatively recent CAS registration (2023696-75-3) of 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one suggests it may be part of ongoing research efforts in medicinal chemistry and drug discovery. The compound's presence in chemical databases indicates interest in exploring its properties and potential applications.

Research on dihydropyrimidinones continues to expand, with new derivatives being synthesized and evaluated for various biological activities. The unique substitution pattern of the target compound makes it a candidate for investigation in multiple therapeutic areas where dihydropyrimidinones have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume